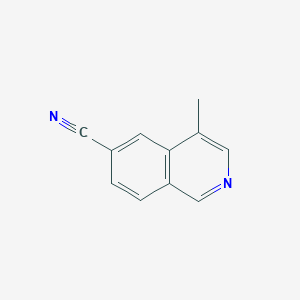![molecular formula C11H12N4O4 B12964409 5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly interesting for synthetic chemists, as it can be easily removed under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up microwave-assisted reactions can be applied. This involves optimizing reaction conditions such as temperature, time, and microwave power to achieve high yields and purity on a larger scale.
化学反応の分析
Types of Reactions
5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, triazolopyrimidines have been shown to inhibit enzymes like JAK1 and JAK2, which are involved in inflammatory pathways. The compound may also interact with other proteins and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
- 6-(tert-Butoxycarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylic acid
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. The presence of the Boc protecting group also provides versatility in synthetic applications, as it can be selectively removed to expose reactive sites for further functionalization .
特性
分子式 |
C11H12N4O4 |
|---|---|
分子量 |
264.24 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxycarbonyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C11H12N4O4/c1-11(2,3)19-9(18)6-4-7(8(16)17)15-10(14-6)12-5-13-15/h4-5H,1-3H3,(H,16,17) |
InChIキー |
AUERPYMPDNHNAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC2=NC=NN2C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
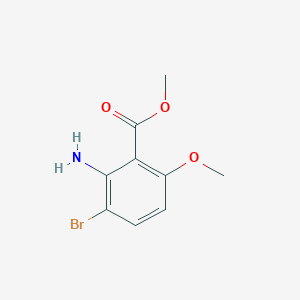
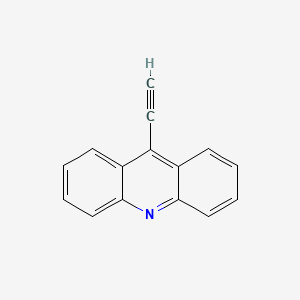
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)

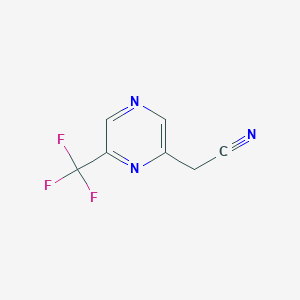
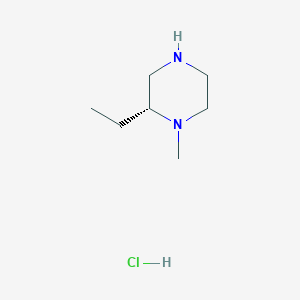
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
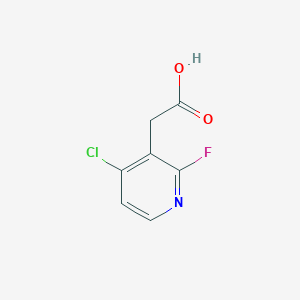
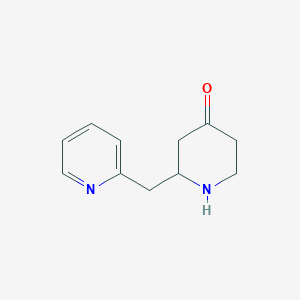
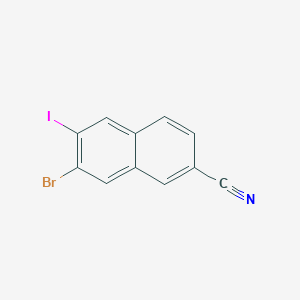
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
